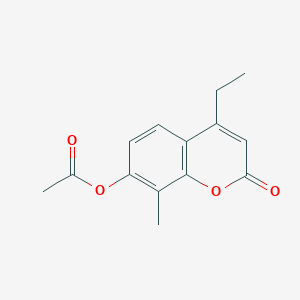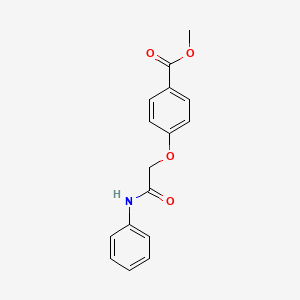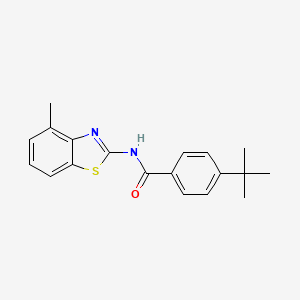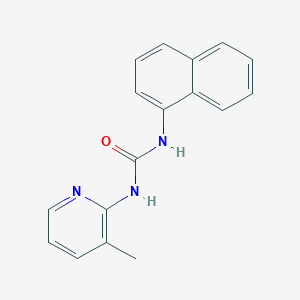
4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl acetate, also known as coumarin, is a natural organic compound found in many plants, including tonka beans, cinnamon, and sweet clover. Coumarin has been used in traditional medicine for its anti-inflammatory, anticoagulant, and antimicrobial properties. In recent years, coumarin has gained attention in scientific research for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl acetate involves its ability to inhibit various enzymes, including cytochrome P450, lipoxygenase, and xanthine oxidase. It also inhibits the synthesis of prostaglandins and thromboxanes, which are involved in inflammation and blood clotting. Coumarin has been found to exhibit antioxidant activity, which protects cells from oxidative damage.
Biochemical and Physiological Effects
Coumarin has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anticoagulant, and antimicrobial activities. It has been shown to reduce inflammation by inhibiting the synthesis of prostaglandins and thromboxanes. It has been shown to prevent blood clotting by inhibiting the activity of coagulation factors. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Coumarin has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. It is also relatively stable and can be stored for long periods without degradation. However, 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl acetate has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl acetate, including its potential applications in drug development, agriculture, and food industry. Coumarin derivatives have been synthesized and studied for their potential as anticancer agents, anti-inflammatory agents, and antiviral agents. Coumarin has also been studied for its potential as a natural pesticide to control pests and diseases in crops. In the food industry, 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl acetate has been studied for its potential as a natural preservative and flavoring agent. Further research is needed to fully understand the potential of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl acetate and its derivatives in various fields.
Métodos De Síntesis
Coumarin can be synthesized through various methods, including Perkin reaction, Pechmann condensation, and Knoevenagel condensation. The Perkin reaction involves the condensation of salicylaldehyde with acetic anhydride in the presence of sodium acetate and glacial acetic acid. The Pechmann condensation involves the reaction of phenols with β-ketoesters in the presence of a catalyst, such as sulfuric acid. The Knoevenagel condensation involves the reaction of salicylaldehyde with malonic acid in the presence of a base, such as piperidine.
Aplicaciones Científicas De Investigación
Coumarin has been studied for its potential applications in various fields, including medicine, agriculture, and food industry. In medicine, 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl acetate has been found to exhibit anti-inflammatory, anticoagulant, and antimicrobial activities. It has been used in the treatment of thrombosis, edema, and cancer. In agriculture, 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl acetate has been found to exhibit insecticidal and fungicidal activities. It has been used as a natural pesticide to control pests and diseases in crops. In the food industry, 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl acetate has been used as a flavoring agent in various foods, including baked goods, beverages, and confectionery.
Propiedades
IUPAC Name |
(4-ethyl-8-methyl-2-oxochromen-7-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-4-10-7-13(16)18-14-8(2)12(17-9(3)15)6-5-11(10)14/h5-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONCQUZGZBPFQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-chloro-2-pyridinyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5718937.png)
![N-[3-(methylthio)phenyl]-2-thiophenecarboxamide](/img/structure/B5718938.png)

![4-bromo-N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}benzenecarboximidamide](/img/structure/B5718943.png)

![3-{[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]carbonyl}-1-(2-hydroxyethyl)pyridinium chloride](/img/structure/B5718953.png)



![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5718979.png)
![N-[3-(4-chlorophenoxy)-5-nitrophenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5718996.png)

![2-[(4-methoxybenzyl)thio]-N-phenylacetamide](/img/structure/B5719033.png)